molecular formula C19H21ClF3N3O2 B2778414 [4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol CAS No. 338409-36-2

[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol

Cat. No.: B2778414
CAS No.: 338409-36-2
M. Wt: 415.84
InChI Key: SIPYHNQRYNWXMJ-UHFFFAOYSA-N
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Description

“[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol” is a chemical compound that is structurally related to trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Neuroscience and Pharmacology Applications

  • Dopamine Receptor Interaction : Compounds structurally related to the queried chemical have been investigated for their interactions with dopamine receptors, suggesting potential applications in studying neurological processes and disorders. The pro-cognitive effects of certain peptides, potentially mediated by dopamine, highlight a research avenue where compounds like [4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol could be relevant for exploring neurotransmitter systems and their role in cognitive functions (Braszko, 2010).

  • Ligand Binding to Receptors : The synthesis and evaluation of ligands for D2-like receptors, where arylalkyl substituents improve potency and selectivity, suggest a potential for compounds with similar frameworks to be used in developing new therapeutic agents targeting psychiatric and neurological disorders (Sikazwe et al., 2009).

Chemical Synthesis and Catalysis

  • Cytochrome P450 Isoform Inhibition : The study of chemical inhibitors of Cytochrome P450 isoforms, vital for drug metabolism, demonstrates the importance of understanding how compounds interact with these enzymes. Such research could be applicable for assessing the metabolic pathways and potential drug interactions of this compound (Khojasteh et al., 2011).

  • Nucleophilic Aromatic Substitution : Investigations into the mechanisms of nucleophilic aromatic substitution reactions offer insights into how compounds with aromatic and piperazine components could undergo chemical transformations, relevant for synthesizing derivatives or exploring reactivity patterns (Pietra & Vitali, 1972).

Potential Biotechnological Applications

  • Methanol Utilization : The exploration of methanol as a resource and its conversion into valuable products through catalysis or biological systems, such as methanotrophs, opens up avenues for utilizing compounds like the one as intermediates or catalysts in sustainable chemical processes (Strong, Xie, & Clarke, 2015).

Properties

IUPAC Name

[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N3O2/c20-17-11-15(19(21,22)23)12-24-18(17)26-7-5-25(6-8-26)9-10-28-16-3-1-14(13-27)2-4-16/h1-4,11-12,27H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPYHNQRYNWXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)CO)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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